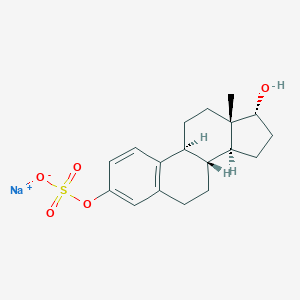
1-Methyl-ethinylestradiol
Vue d'ensemble
Description
1-Methyl-ethinylestradiol is a chemical compound with the molecular formula C21H26O2 . It is a derivative of ethinylestradiol, a synthetic estrogen widely used in contraceptive pills .
Molecular Structure Analysis
The molecular structure of 1-Methyl-ethinylestradiol is similar to that of ethinylestradiol, with an additional methyl group. The molecular formula is C21H26O2, with an average mass of 310.430 Da and a monoisotopic mass of 310.193268 Da .Applications De Recherche Scientifique
Pharmaceutical Analysis
1-Methyl-ethinylestradiol is used in pharmaceutical analysis, particularly in the development of extraction procedures . A mixture experimental design was adopted to optimize the recovery of ethinylestradiol, levonorgestrel, and their main impurities . This optimization is crucial for the development of stability-indicating methods to assess the expiration time of drugs in stability studies .
Contraception
1-Methyl-ethinylestradiol is a semi-synthetic estrogen derived from estradiol and is mainly used as a contraceptive . It is one of the most prescribed medications with more than 12 million prescriptions in 2019 .
Menopausal Symptom Control
In addition to its use as a contraceptive, 1-Methyl-ethinylestradiol is also used for controlling menopausal symptoms .
Veterinary Medicine
1-Methyl-ethinylestradiol is used in veterinary medicine . It is one of the main synthetic hormones used as a female oral contraceptive and is also applied in animal production .
Environmental Impact Studies
The compound is used in environmental impact studies due to its presence in the aquatic environment in various locations around the globe . It enters the environment via waste streams and hospital effluents, wastewater treatment plants (WWTPs), and industry; livestock and aquaculture facilities as well as agricultural runoff .
Ecotoxicology
1-Methyl-ethinylestradiol is used in ecotoxicology to study the effects of endocrine disrupting compounds (EDCs) on non-target organisms, such as invertebrate species . For example, Daphnia magna exposed to the EE2 concentrations had significant effects in individual (life-history) and sub-individual (biochemical levels) parameters .
Mécanisme D'action
Target of Action
1-Methyl-ethinylestradiol, similar to ethinylestradiol, primarily targets the estrogen receptors in the body . These receptors play a crucial role in the regulation of the menstrual cycle and reproductive system. The compound binds to these receptors and activates them, mimicking the natural hormone estradiol .
Mode of Action
Upon binding to the estrogen receptors, 1-Methyl-ethinylestradiol induces a conformational change that allows the receptor to interact with specific DNA sequences known as estrogen response elements. This interaction leads to the transcription of target genes and the production of proteins that mediate the physiological effects of estrogens .
Biochemical Pathways
The activated estrogen receptors influence various biochemical pathways. For instance, they can stimulate the synthesis of proteins involved in cell growth and proliferation. They also play a role in the regulation of the menstrual cycle by influencing the production and release of other hormones in the hypothalamic-pituitary-gonadal axis .
Pharmacokinetics
The pharmacokinetics of 1-Methyl-ethinylestradiol would be expected to be similar to that of ethinylestradiol. Ethinylestradiol is well-absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours . It is extensively metabolized in the liver, primarily by the enzyme CYP3A4 . The metabolites are excreted in urine and feces .
Result of Action
The activation of estrogen receptors by 1-Methyl-ethinylestradiol results in a range of effects at the molecular and cellular levels. These include the stimulation of cell growth and proliferation, particularly in tissues such as the endometrium and breast tissue. In the context of its use in oral contraceptives, it inhibits follicular development and prevents ovulation .
Action Environment
The action, efficacy, and stability of 1-Methyl-ethinylestradiol can be influenced by various environmental factors. For instance, the presence of certain substances, such as tobacco smoke, can induce the activity of liver enzymes and accelerate the metabolism of the compound, potentially reducing its efficacy. Additionally, individual variations in liver enzyme activity can lead to differences in the compound’s bioavailability and effects .
Orientations Futures
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMUVXCXXCYEH-JOTVOLILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164597 | |
| Record name | 1-Methyl-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-ethinylestradiol | |
CAS RN |
15071-66-6 | |
| Record name | 1-Methyl-ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002639297 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-ETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612S4CVM86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















